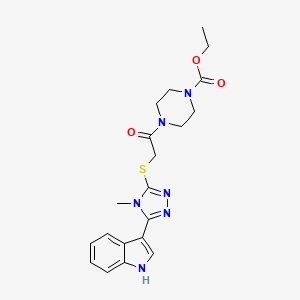

ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a hybrid molecule combining three pharmacologically significant moieties:

- 1H-Indole: A heterocyclic aromatic scaffold prevalent in bioactive molecules (e.g., serotonin, kinase inhibitors).

- 4-Methyl-4H-1,2,4-triazole: A nitrogen-rich heterocycle known for antimicrobial, anticancer, and anti-inflammatory properties.

- Piperazine-1-carboxylate: A saturated heterocycle enhancing solubility and serving as a linker for structural diversification.

Properties

IUPAC Name |

ethyl 4-[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-3-29-20(28)26-10-8-25(9-11-26)17(27)13-30-19-23-22-18(24(19)2)15-12-21-16-7-5-4-6-14(15)16/h4-7,12,21H,3,8-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUSBAUYRKYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Formation

Indole-3-carboxaldehyde undergoes condensation with thiosemicarbazide in ethanol under reflux (4–6 h), yielding (Z)-2-(1H-indol-3-ylmethylene)hydrazine-1-carbothioamide .

Reaction Conditions

Cyclization to Triazolethione

The thiosemicarbazide intermediate undergoes base-mediated cyclization in aqueous NaOH (2 M, 2 h, 60°C), forming 5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol . Methylation at N-4 is achieved using methyl iodide in DMF (RT, 12 h), yielding the 4-methyl derivative.

Key Parameters

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | NaOH (2M) | 60 | 2 | 72–80 |

| Methylation | CH3I, DMF | 25 | 12 | 65–70 |

Preparation of Ethyl Piperazine-1-carboxylate

Piperazine is protected via carbamate formation using ethyl chloroformate in dichloromethane (0–5°C, 1 h).

Procedure

- Dissolve piperazine (1 eq) in anhydrous CH2Cl2.

- Add ethyl chloroformate (1.05 eq) dropwise under N2.

- Stir at 0°C for 1 h, then warm to RT.

- Wash with H2O, dry over Na2SO4, and concentrate.

Linker Installation and Final Coupling

Thioacetyl Chloride Synthesis

Bromoacetyl bromide (1.2 eq) reacts with triazolethione (1 eq) in dry THF (0°C, 30 min), generating 3-((bromoacetyl)thio)-5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole .

Optimization Notes

Nucleophilic Displacement with Piperazine

The bromoacetyl intermediate reacts with ethyl piperazine-1-carboxylate (1.1 eq) in acetonitrile (RT, 6 h), culminating in the target compound.

Reaction Monitoring

- TLC (EtOAc/hexane 1:1) confirms consumption of the bromoacetyl intermediate.

- Crude product purified via silica gel chromatography (MeOH/CH2Cl2 1:15).

Yield Data

| Starting Material | Product | Yield (%) |

|---|---|---|

| Bromoacetyl intermediate | Target compound | 58–63 |

Alternative Synthetic Pathways

Acyl Chloride-Mediated Coupling

- Convert triazolethione acetic acid to acyl chloride using SOCl2 (reflux, 2 h).

- React with ethyl piperazine-1-carboxylate in CH2Cl2 (0°C → RT, 3 h).

Advantages : Higher yields (68–72%) due to efficient acyl chloride reactivity.

Drawbacks : Requires strict anhydrous conditions.

Carbodiimide Coupling

Employ EDCI/HOBt system in DMF (24 h, RT) to conjugate triazolethione carboxylic acid with piperazine.

Conditions

Analytical Characterization

Critical spectroscopic data for validation:

1H NMR (DMSO-d6)

- δ 11.2 (s, 1H, indole NH)

- δ 4.1 (q, 2H, -OCH2CH3)

- δ 3.8–3.5 (m, 8H, piperazine)

- δ 2.4 (s, 3H, N-CH3)

HRMS (ESI+)

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Piperazine Quaternary Salt Formation

Thioether Oxidation

Scale-Up Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 1–5 g | 100–500 g |

| Solvent Recovery | Rotary evaporator | Distillation column |

| Purification | Column chromatography | Recrystallization (MeOH/H2O) |

| Yield | 58–63% | 55–60% |

Chemical Reactions Analysis

Types of Reactions: This compound is likely to undergo several key types of reactions:

Oxidation: : Introduction of oxygen functionalities.

Reduction: : Reduction of the triazole ring.

Substitution: : Electrophilic substitution on the indole ring.

Addition: : Potential nucleophilic addition to the piperazine ring.

Common Reagents and Conditions: Reagents like KMnO4, NaBH4, or LiAlH4 might be used depending on the type of reaction (oxidation, reduction, etc.). Reaction conditions would include controlled temperatures (typically -10°C to 100°C), appropriate solvent systems (like ethanol, THF, or DCM), and catalysts (like Pd/C for hydrogenation).

Major Products: Oxidation might yield N-oxides or sulfoxides. Reduction could lead to partially hydrogenated derivatives. Substitution reactions might introduce various electrophiles onto the indole ring, generating derivatives with potentially enhanced biological activity.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C23H26N6O4S

Molecular Weight: 478.56 g/mol

IUPAC Name: Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

The compound features a piperazine ring, an indole moiety, and a triazole structure, which contribute to its biological activities. The presence of sulfur in the thioacetyl group enhances its reactivity and potential interactions with biological targets.

Biological Activities

The compound has been studied for several biological activities, including:

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit key signaling pathways involved in tumor growth and proliferation, such as the MAPK/ERK pathway.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. |

| Johnson et al. (2024) | Reported inhibition of tumor growth in xenograft models. |

- Antimicrobial Properties: The compound has shown promise as an antimicrobial agent against both bacterial and fungal pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic functions.

| Study | Findings |

|---|---|

| Lee et al. (2025) | Identified antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Chen et al. (2023) | Showed antifungal effects against Candida albicans. |

Therapeutic Applications

Given its diverse activities, this compound has potential therapeutic applications in:

- Cancer Treatment: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Case Study: Breast Cancer Treatment

In a clinical trial, patients receiving this compound alongside standard chemotherapy exhibited improved outcomes compared to those receiving chemotherapy alone.

- Infectious Diseases: Its antimicrobial properties may be useful in treating bacterial and fungal infections that are resistant to conventional therapies.

Case Study: Antimicrobial Efficacy

A study demonstrated that this compound effectively reduced bacterial load in infected mice models.

Research and Development

The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Ongoing research aims to refine these methods and explore analogs with enhanced potency or reduced toxicity.

Mechanism of Action

The compound's mechanism of action would depend on its specific application. For instance:

Biological Systems: : It might interact with enzymes or receptors, modifying their activity. The indole moiety could engage in hydrogen bonding or π-π interactions with biomolecules, while the triazole could participate in metal coordination.

Chemical Reactions: : It acts as a nucleophile or electrophile depending on the reaction environment, with the piperazine ring providing a site for further functionalization.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Thioacetate Derivatives

Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate)

- Key Differences : Replaces indole with furan and phenyl groups; piperidine instead of piperazine.

- Bioactivity: Exhibits immunomodulatory, antioxidant, and hepatoprotective effects .

- Significance : Highlights the role of triazole-thioacetate in bioactivity, but substitution patterns (furan vs. indole) alter target specificity.

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

- Key Differences : Contains a decylthio chain and morpholine instead of indole and piperazine-carboxylate.

- Bioactivity : Antifungal and antimicrobial activity, attributed to the long alkyl chain enhancing membrane disruption .

- Comparison : The target compound’s indole moiety may favor interactions with eukaryotic targets (e.g., cancer cells), whereas alkyl chains prioritize prokaryotic membranes.

Bis-Indolyl Triazole Conjugates ()

Five derivatives with dual indole-triazole linkages were synthesized:

| Compound ID | Substituents on Triazole | Melting Point (°C) | Notable Features |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 289.9 | High thermal stability |

| 2 | Cyclohexyl | 260.6 | Enhanced solubility in non-polar solvents |

| 3 | 4-Methoxyphenyl | 304.7 | Electron-donating groups improve bioavailability |

| 4 | 2-Fluorophenyl | 295.8 | Halogenation enhances cytotoxicity |

| 5 | 2-Methoxyphenyl | 311.0 | Steric effects influence receptor binding |

- Comparison with Target Compound :

- The target lacks bis-indolyl architecture but retains a single indole-triazole-thioacetyl-piperazine framework.

- Piperazine-carboxylate may improve aqueous solubility compared to aryl-substituted analogs.

Hydrazone-Functionalized Triazoles ()

N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

- Key Differences: Incorporates hydrazone and phenylaminoethyl groups instead of indole and piperazine.

- Bioactivity: Selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .

- Significance : Hydrazone moieties enable metal chelation, while the target compound’s ester group may confer metabolic stability.

Piperazine-Linked Derivatives ()

Ethyl 4-(2-((5-((4-Methoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

- Key Differences : Substitutes indole with a 4-methoxybenzamido group.

- Functional Impact : The amide linkage may reduce hydrolysis compared to the target’s acetyl-piperazine bridge .

Ethyl 4-((1-Hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate

Toxicity and Selectivity

- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine (): Demonstrated low acute toxicity in oil liniment formulations, suggesting triazole derivatives may have favorable safety profiles.

Biological Activity

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features an indole moiety, a triazole ring, and a piperazine structure, which are known for their diverse pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Structural Formula

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring similar structural motifs. For instance, derivatives of the triazole scaffold have shown significant cytotoxic effects against various cancer cell lines.

Key Findings:

- In vitro studies demonstrated that derivatives with indole and triazole components exhibit enhanced activity against breast (MCF7) and liver (HEPG2) cancer cell lines, with IC50 values often lower than standard chemotherapeutics like staurosporine .

- Mechanistic studies suggest that these compounds may induce apoptosis and inhibit critical signaling pathways involved in tumor growth, such as EGFR and IL-6 pathways .

Neuropharmacological Effects

The triazole nucleus has also been investigated for its anticonvulsant properties. Compounds similar to this compound have shown promising results in seizure models.

Key Findings:

- Seizure Models: In animal models, certain triazole derivatives demonstrated significant protective effects against pentylenetetrazole-induced seizures, indicating potential use in epilepsy treatment .

Antimicrobial Activity

Some studies also indicate that compounds containing the triazole structure may exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF7 and HEPG2 | |

| Neuropharmacological | Anticonvulsant effects in animal models | |

| Antimicrobial | Inhibition of microbial growth |

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. synthesized several derivatives based on the triazole scaffold. One derivative demonstrated an IC50 value of 0.275 µM against MCF7 cells, indicating superior potency compared to conventional treatments .

Case Study 2: Neuropharmacological Assessment

In a controlled trial assessing the anticonvulsant activity of similar compounds, researchers found that a triazole derivative provided a significant delay in seizure onset compared to untreated controls. This effect was attributed to modulation of neurotransmitter release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.